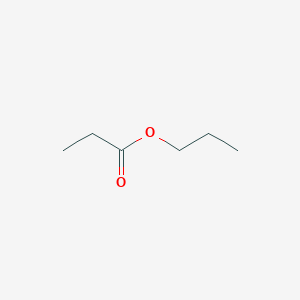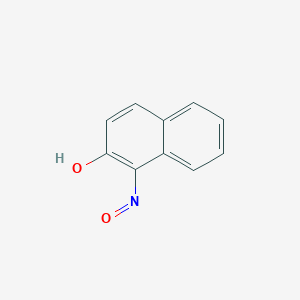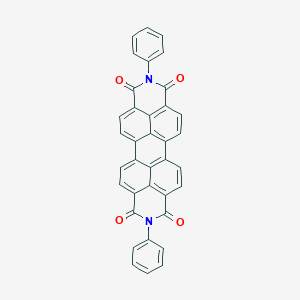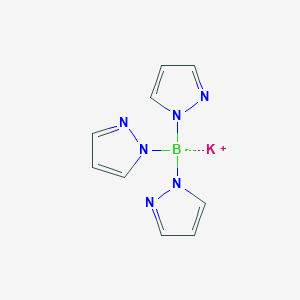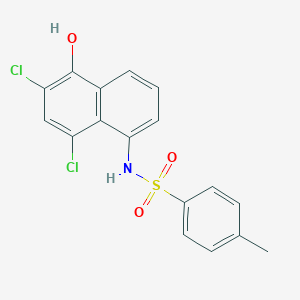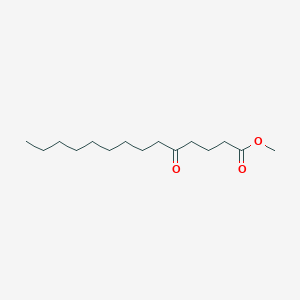
5-Oxomyristic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxomyristic acid methyl ester is a chemical compound that belongs to the family of beta-keto esters. It is a white crystalline powder that is soluble in many organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of 5-oxomyristic acid methyl ester is not fully understood. However, it is believed to work by inhibiting the activity of key enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-oxomyristic acid methyl ester are diverse and depend on the specific system being studied. For example, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-oxomyristic acid methyl ester is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, it has a wide range of potential applications, making it a versatile compound for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different systems.
Future Directions
There are many potential future directions for research on 5-oxomyristic acid methyl ester. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects. Finally, there is potential for the development of new synthetic methods for 5-oxomyristic acid methyl ester, which could make it more accessible for researchers.
Synthesis Methods
The synthesis of 5-oxomyristic acid methyl ester involves the reaction of myristic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with potassium hydroxide to form the final compound. This method is relatively straightforward and has been used by many researchers to produce 5-oxomyristic acid methyl ester.
Scientific Research Applications
5-Oxomyristic acid methyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antimicrobial properties against various bacteria and fungi. Additionally, it has been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer therapy.
properties
CAS RN |
16424-30-9 |
|---|---|
Product Name |
5-Oxomyristic acid methyl ester |
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
methyl 5-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-3-4-5-6-7-8-9-11-14(16)12-10-13-15(17)18-2/h3-13H2,1-2H3 |
InChI Key |
LNIUJLXKVNOPDU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCC(=O)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



